REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([C:8]2[S:9][CH:10]=[CH:11][CH:12]=2)[CH:5]=[CH:4][N:3]=1.[NH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>CC(O)C>[N:13]1([C:2]2[N:7]=[C:6]([C:8]3[S:9][CH:10]=[CH:11][CH:12]=3)[CH:5]=[CH:4][N:3]=2)[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1
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Name
|
|
Quantity
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20 mg
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Type
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reactant
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Smiles
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ClC1=NC=CC(=N1)C=1SC=CC1
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Name
|
|
Quantity
|
26 mg
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Control Type
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UNSPECIFIED
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Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The resulting mixture was extracted with EtOAc
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Type
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CUSTOM
|
Details
|
The organic layer was dried
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
|
CUSTOM
|
Details
|
the residue was purified by preparative TLC (hexanes/EtOAc)
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Name
|
|
Type
|
product
|
Smiles
|
N1(CCNCC1)C1=NC=CC(=N1)C=1SC=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |